molecular formula C21H23NO3 B2364021 (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one CAS No. 899390-20-6

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one

Cat. No. B2364021
CAS RN: 899390-20-6
M. Wt: 337.419
InChI Key: LQICTFYVTYLQAR-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.419. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have been identified to possess significant antitumor properties . They work by various mechanisms, such as inhibiting tumor cell growth, inducing apoptosis, and interfering with cell cycle progression. The structural diversity of benzofuran compounds allows for the targeting of a wide range of tumors, making them valuable in the development of new anticancer drugs .

Antibacterial Properties

Studies have shown that benzofuran compounds exhibit antibacterial activity against a variety of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, which are responsible for many infectious diseases. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis .

Antioxidative Effects

Benzofuran derivatives are known for their antioxidative effects . They can neutralize free radicals and reactive oxygen species, which are harmful byproducts of cellular metabolism. This antioxidative property is beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

Antiviral Applications

The antiviral activity of benzofuran compounds makes them potential candidates for treating viral infections. They can inhibit the replication of viruses by targeting viral enzymes or proteins essential for the viral life cycle. This includes potential activity against hepatitis C virus, suggesting a role in treating this chronic infection .

Synthetic Chemistry and Drug Design

Benzofuran rings are a fundamental structural unit in many biologically active compounds and are used in synthetic chemistry for drug design. Innovative methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, have been developed, which are crucial for synthesizing complex benzofuran derivatives .

Diverse Pharmacological Activities

Benzofuran compounds have a broad range of clinical uses due to their diverse pharmacological activities. They are found in natural products and medicines, serving as the core structure for various synthetic chemical raw materials. This versatility makes them an important basis for medicinal chemistry and drug discovery .

properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)10-9-16-20(24)19(25-21(16)17)12-15-8-6-7-14(3)11-15/h6-12,23H,4-5,13H2,1-3H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQICTFYVTYLQAR-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC(=C3)C)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC(=C3)C)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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